2-aminoethyl N,N-dimethylcarbamate
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Overview
Description
2-Aminoethyl N,N-dimethylcarbamate is an organic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an aminoethyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl N,N-dimethylcarbamate typically involves the reaction of dimethylamine with ethylene carbonate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate group . The reaction can be represented as follows:
C2H4O3+(CH3)2NH→C5H12N2O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are employed in substitution reactions.
Major Products Formed
Oxidation: Produces oxidized carbamate derivatives.
Reduction: Yields simpler amine compounds.
Substitution: Forms substituted carbamate derivatives.
Scientific Research Applications
2-Aminoethyl N,N-dimethylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoethyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcarbamoyl chloride: Another carbamate derivative used in organic synthesis.
Carbamoylcholine: A carbamate compound with similar biological activity.
N,N-Dimethylcarbamoylcholine: A related compound with potent acetylcholinesterase inhibitory activity.
Uniqueness
2-Aminoethyl N,N-dimethylcarbamate is unique due to its specific structure, which allows it to act as both a reagent in chemical synthesis and a potential therapeutic agent. Its ability to inhibit acetylcholinesterase makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C5H12N2O2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-aminoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)5(8)9-4-3-6/h3-4,6H2,1-2H3 |
InChI Key |
CQVSGDKNTQPREN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCCN |
Origin of Product |
United States |
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